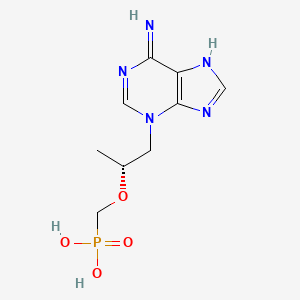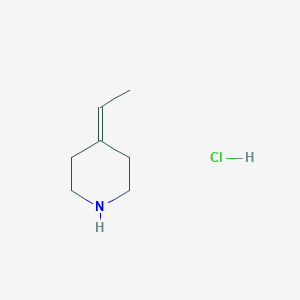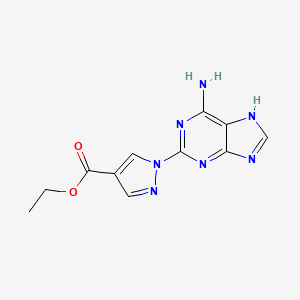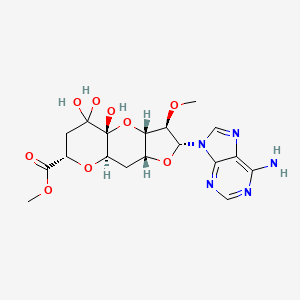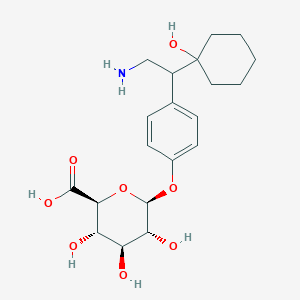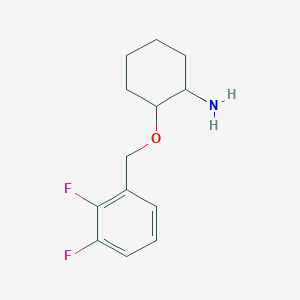
2-((2,3-Difluorobenzyl)oxy)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,3-Difluorobenzyl)oxy)cyclohexanamine is a chemical compound with the molecular formula C13H17F2NO and a molecular weight of 241.28 g/mol . This compound is characterized by the presence of a cyclohexanamine core substituted with a 2,3-difluorobenzyl group through an oxygen atom. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Difluorobenzyl)oxy)cyclohexanamine typically involves the reaction of cyclohexanamine with 2,3-difluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Purification steps such as recrystallization or chromatography are employed to achieve high purity levels required for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-((2,3-Difluorobenzyl)oxy)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-((2,3-Difluorobenzyl)oxy)cyclohexanamine is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2,3-Difluorobenzyl)oxy)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-((2,4-Difluorobenzyl)oxy)cyclohexanamine
- 2-((2,5-Difluorobenzyl)oxy)cyclohexanamine
- 2-((3,4-Difluorobenzyl)oxy)cyclohexanamine
Uniqueness
2-((2,3-Difluorobenzyl)oxy)cyclohexanamine is unique due to the specific positioning of the fluorine atoms on the benzyl group, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to its analogs .
Properties
Molecular Formula |
C13H17F2NO |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-[(2,3-difluorophenyl)methoxy]cyclohexan-1-amine |
InChI |
InChI=1S/C13H17F2NO/c14-10-5-3-4-9(13(10)15)8-17-12-7-2-1-6-11(12)16/h3-5,11-12H,1-2,6-8,16H2 |
InChI Key |
NLFUNSJRMXVOKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N)OCC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



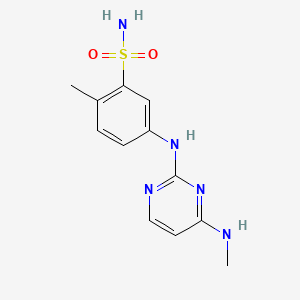
![Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate](/img/structure/B13434479.png)
![(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13434488.png)
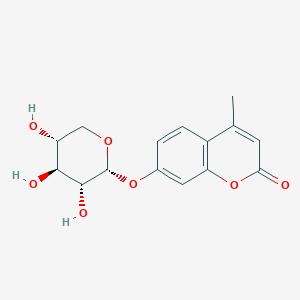
![tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate](/img/structure/B13434493.png)
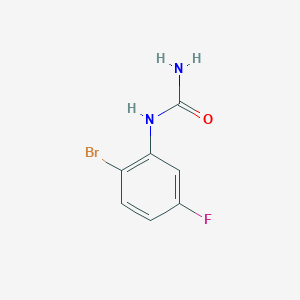
![[3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate](/img/structure/B13434511.png)
